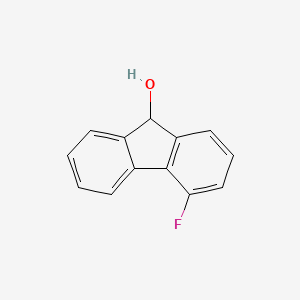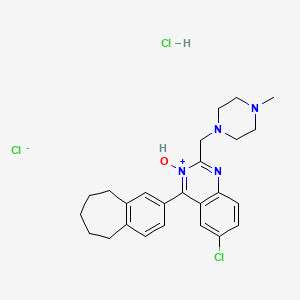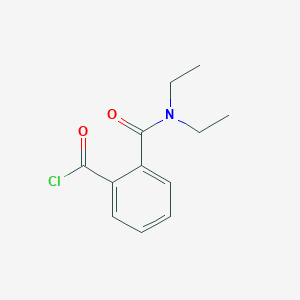
2-(Diethylcarbamoyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylcarbamoyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a diethylcarbamoyl moiety. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylcarbamoyl)benzoyl chloride can be achieved through several methods. One common method involves the reaction of benzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.
Reduction Reactions: It can be reduced to form benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
2-(Diethylcarbamoyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diethylcarbamoyl)benzoyl chloride involves its reactivity with nucleophiles. The compound’s benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its chemical reactivity and ability to form stable products with different nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler analog with similar reactivity but lacks the diethylcarbamoyl group.
Diethylcarbamoyl Chloride: Contains the diethylcarbamoyl group but lacks the benzoyl moiety.
Benzyl Chloride: Similar in structure but with a benzyl group instead of a benzoyl group.
Uniqueness
2-(Diethylcarbamoyl)benzoyl chloride is unique due to the presence of both benzoyl and diethylcarbamoyl groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
79422-68-7 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-(diethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO2/c1-3-14(4-2)12(16)10-8-6-5-7-9(10)11(13)15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
PZWBSMUMADVDGR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14450130.png)
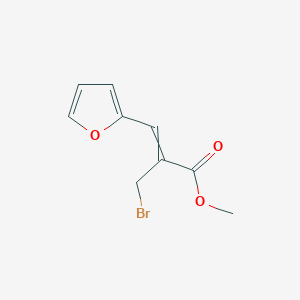
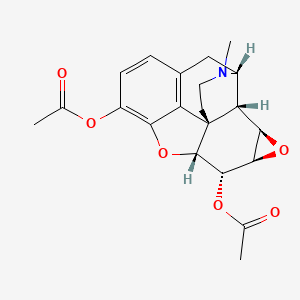
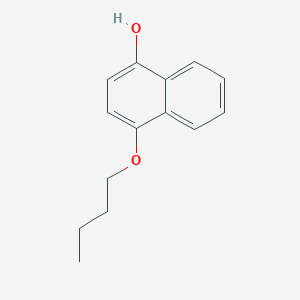
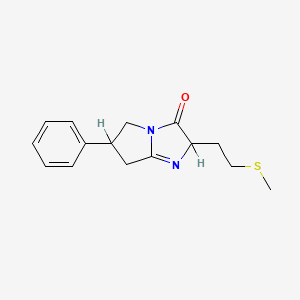
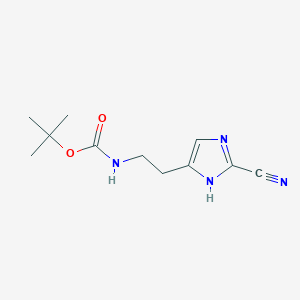
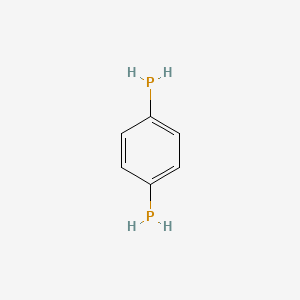
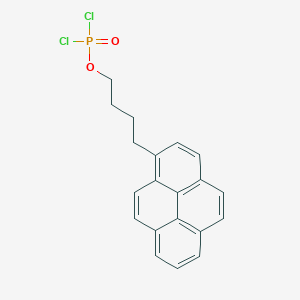
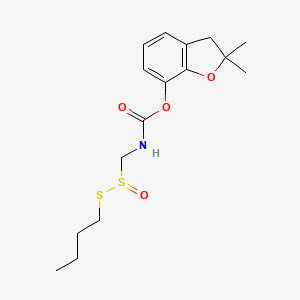

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

